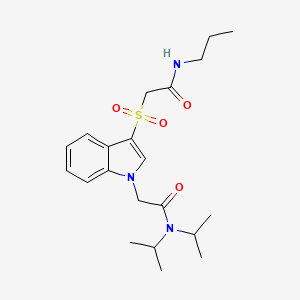

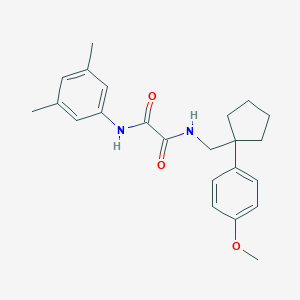

![molecular formula C16H16N4O2 B2927910 4-异丙氧基-N-(吡唑并[1,5-a]嘧啶-6-基)苯甲酰胺 CAS No. 2034449-29-9](/img/structure/B2927910.png)

4-异丙氧基-N-(吡唑并[1,5-a]嘧啶-6-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential applications in various fields . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves several steps, including scaffold hopping and computer-aided drug design . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is composed of a pyrazole ring fused with a pyrimidine ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve several steps, including the formation of the pyrazole ring, the fusion with the pyrimidine ring, and the addition of various substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure and substituents. Some compounds in this class have been found to have good solid-state emission intensities .科学研究应用

吡唑并[1,5-a]嘧啶骨架的合成和药用方面

吡唑并[1,5-a]嘧啶骨架在药物发现中脱颖而出,成为一种特权杂环,展示了其作为类药物候选物的基础模块的效用。该骨架已显示出广泛的药用特性,包括抗癌、抗感染、抗炎和中枢神经系统 (CNS) 药物等。构效关系 (SAR) 研究在药学化学家中备受关注,导致为各种疾病靶点衍生了许多先导化合物。用于吡唑并[1,5-a]嘧啶衍生物的合成策略已得到广泛综述,揭示了显着的生物学特性以及 SAR 研究。这篇综合综述表明,药学化学家有充足的机会进一步利用该骨架来开发潜在的候选药物(Cherukupalli 等人,2017)。

含吡唑的嘧啶类似物在抗菌药物发现中的应用

最近的研究集中在吡唑类嘧啶衍生物的抗菌效力上。这些研究强调了已报道的实现有效抗菌基序的不同合成方法。环变异、环融合、取代变体和间隔子添加策略(尤其是在吡唑和嘧啶活性位点的吸电子基团)等修饰已被确定为有效的组合。N-取代的芳香族或杂芳香族基团以及吸电子基团已被强调为结构修饰,以改善临床前药物物种的药代动力学特性。这表明通过利用这些结构见解合成具有增强效力的新一代抗菌剂的潜力(Trivedi 等人,2022)。

属性

IUPAC Name |

4-propan-2-yloxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11(2)22-14-5-3-12(4-6-14)16(21)19-13-9-17-15-7-8-18-20(15)10-13/h3-11H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYIOKUOHXMSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2927832.png)

![6-Hydroxy-11-(3-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2927833.png)

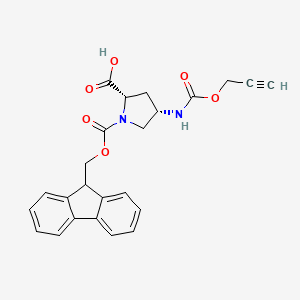

![2-(4-Chlorophenyl)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2927835.png)

![methyl[(1-nonyl-1H-indol-4-yl)methyl]amine hydrochloride](/img/structure/B2927836.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2927839.png)

![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)

![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927849.png)